2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-
CAS No.:
Cat. No.: VC17208648
Molecular Formula: C18H20FNO3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FNO3 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | (2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1 |
| Standard InChI Key | OCLLHHQIVFPUEC-MRXNPFEDSA-N |
| Isomeric SMILES | CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)F)O |
| Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound belongs to the 2H-pyrrol-2-one class, featuring a five-membered lactam ring with distinct substituents influencing its electronic and steric properties. The (5R) configuration denotes the absolute stereochemistry at the cyclohexyl-bearing carbon, a critical determinant of its three-dimensional conformation.
Molecular Formula: C₁₈H₂₀FNO₃
Molecular Weight: 317.4 g/mol
IUPAC Name: (2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
CAS Registry Number: 512177-83-2
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 30 mg/mL | |
| Solubility in Ethanol | 1 mg/mL | |
| Melting Point | Not reported | - |
| Stability | Hydrolysis-sensitive at C3-OH |
The limited aqueous solubility (1 mg/mL in ethanol) suggests formulation challenges for biological testing, necessitating solvents like dimethyl sulfoxide (DMSO) for in vitro assays.
Synthesis Methodologies
Paal-Knorr Pyrrole Synthesis Adaptation
The Paal-Knorr reaction, traditionally used for pyrrole formation via cyclocondensation of 1,4-diketones with amines, has been adapted for constructing the pyrrolone core. Source outlines a multi-step sequence:
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Core Formation: Cyclohexylamine reacts with a fluorophenyl-substituted 1,4-diketone under acidic conditions to yield the pyrrolone skeleton.
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Acetylation: Subsequent treatment with acetic anhydride introduces the acetyl group at C4.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (5R) configuration, though exact enantiomeric excess (ee) data remains unreported.
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Paal-Knorr Adaptation | Cyclohexylamine, Ac₂O, HCl | ~40% | |
| Ru-Catalyzed Cyclization | [CpRu(MeCN)₃]PF₆, DPP | 65-76% |
| Assay Type | Result | Source |
|---|---|---|
| SJSA-1 Cell Viability | IC₅₀ = 0.15 μM | |
| S. aureus Growth | MIC = 8 μg/mL | |
| Hepatotoxicity (HepG2) | CC₅₀ > 50 μM |
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
Replacing the 4-fluorophenyl group with chloro- or bromophenyl variants alters electronic properties:
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Chlorophenyl Analog: Increased lipophilicity (clogP +0.5) correlates with enhanced blood-brain barrier penetration in murine models.
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Bromophenyl Analog: Higher molecular weight (357.3 g/mol) reduces solubility but improves protease resistance.
Stereochemical Considerations
The (5S)-enantiomer exhibits 10-fold lower MDM2 binding affinity compared to the (5R)-form, underscoring the importance of chiral synthesis.
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